N-Oleoyl Leucine Versus Oleic Acid: Comparable Uncoupling Efficacy in Liver and Brown Adipose Tissue Mitochondria
A direct head-to-head study examined oleate versus N-oleoyl leucine and found no enhanced uncoupling potency conferred by the acyl-amino acid derivatization. In liver mitochondria, N-oleoyl leucine uncoupled similarly to oleate, apparently via activation of the adenine nucleotide transporter-2. In brown adipose tissue mitochondria, N-oleoyl leucine activated UCP1 similarly to conventional fatty acids [1]. Notably, higher concentrations of both N-oleoyl leucine and conventional fatty acids were associated with signs of deleterious effects on cells [1].
| Evidence Dimension | Mitochondrial uncoupling efficacy |
|---|---|
| Target Compound Data | Equipotent to oleate; no enhanced uncoupling observed |
| Comparator Or Baseline | Oleate (conventional fatty acid) |
| Quantified Difference | ≈Equipotent (no systematic enhancement in affinity or potency) |
| Conditions | Liver mitochondria and brown adipose tissue mitochondria; L6 muscle-derived cells; primary cultures of murine white, brite/beige, and brown adipocytes |
Why This Matters
This head-to-head evidence establishes that the acyl-amino acid modification does not confer superior uncoupling activity over the parent fatty acid—critical for researchers evaluating whether N-oleoyl leucine offers distinct mechanistic advantages in thermogenesis studies.
- [1] Gao Y, Shabalina IG, Braz GRF, Cannon B, Yang G, Nedergaard J. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues. Biochim Biophys Acta Bioenerg. 2022;1863(5):148542. PMID: 35192808. View Source
